molecular formula C6H9N3O2 B11196995 2-Amino-6-(methoxymethyl)pyrimidin-4-ol CAS No. 494202-82-3

2-Amino-6-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B11196995
CAS No.: 494202-82-3
M. Wt: 155.15 g/mol
InChI Key: BHDHPZYIHHIUDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the use of 2-aminopyrimidine as a starting material, which undergoes a series of reactions to introduce the methoxymethyl and hydroxyl groups . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(methoxymethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Amino-6-(methoxymethyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(methoxymethyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

494202-82-3

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-11-3-4-2-5(10)9-6(7)8-4/h2H,3H2,1H3,(H3,7,8,9,10)

InChI Key

BHDHPZYIHHIUDC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)N

Origin of Product

United States

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